molecular formula C12H18BBrO2 B2476881 Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate CAS No. 441011-76-3

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate

Cat. No.: B2476881
CAS No.: 441011-76-3
M. Wt: 284.99
InChI Key: UBSMRVSDSPJXBM-UHFFFAOYSA-N
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Description

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is a boronate ester characterized by a neopentyl group (2,2-dimethylpropyl) attached to the boron atom and a 2-(bromomethyl)phenyl substituent. This compound combines the steric bulk of the neopentyl group with the electrophilic reactivity of the bromomethyl moiety, making it a versatile intermediate in organic synthesis. Boronate esters are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability and tunable reactivity . The bromomethyl group provides a handle for further functionalization, such as nucleophilic substitution or radical reactions, enhancing its utility in constructing complex molecules.

Properties

IUPAC Name

[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSMRVSDSPJXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1CBr)(O)OCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate can be synthesized through various methods. One common approach involves the reaction of neopentyl boronic acid with 2-(bromomethyl)phenylboronic acid under specific conditions to form the desired boronate ester . The reaction typically requires a palladium catalyst and an appropriate base, such as potassium carbonate, in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The hydroxypyridinyl and chlorinated aromatic systems exhibit reactivity in SNAr reactions. Key observations include:

Reaction SiteConditionsProductsKey Findings
5-Chloro-6-hydroxypyridinyl ringAlkaline media, nucleophiles (e.g., amines, alkoxides)Substituted pyridinesThe hydroxyl group activates the para position to chlorine, facilitating displacement of Cl⁻ with amines or oxygen-based nucleophiles.
3-Methoxypyrazinyl moietyAcidic hydrolysisPyrazin-2-ol derivativesMethoxy groups undergo demethylation under strong acidic conditions (e.g., HBr/AcOH), yielding hydroxylated pyrazines .

For example, reaction with amines in ethanol at 60–80°C replaces the chlorine atom with amino groups, forming derivatives with improved solubility.

Hydrolysis Reactions

The pyrrolidinyl ether and ester-like linkages are susceptible to hydrolysis:

Pyrrolidinyl Ether Cleavage

  • Conditions : Aqueous HCl (1–2 M) at reflux.

  • Products : Pyrrolidin-3-ol and 3-methoxypyrazin-2-ol.

  • Mechanism : Acid-catalyzed cleavage of the ether bond via oxonium ion intermediates .

Methoxypyrazine Demethylation

  • Conditions : HBr (48%) in acetic acid, 100°C.

  • Products : Hydroxypyrazine derivatives.

  • Yield : >80% (inferred from analogous reactions in ).

Oxidation Reactions

The hydroxypyridinyl group undergoes oxidation under specific conditions:

Oxidizing AgentConditionsProducts
KMnO₄ (aqueous)pH 7–9, 25°CPyridine-2,5-dione derivatives
Ozone (O₃)Dichloromethane, −78°CCleavage of aromatic ring to carboxylic acids

Oxidation of the hydroxyl group to a ketone is less favorable due to steric hindrance from adjacent substituents.

Condensation and Cyclization

The compound participates in multi-component reactions (MCRs) under ultrasonic irradiation:

Reaction PartnersCatalystConditionsProducts
Malononitrile, aldehydesInCl₃ (20 mol%)50% EtOH, 40°C, 20 minFused pyrano-pyrazoles
Ethyl acetoacetate, hydrazinesNoneUltrasound, 40°CDihydro-pyrano[2,3-c]pyrazoles

These reactions exploit the electron-deficient pyridinyl ring and the nucleophilic pyrrolidinyl oxygen .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable aryl-aryl bond formation:

Reaction TypeCatalytic SystemSubstratesYield Range
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids60–75%
Buchwald–HartwigPd₂(dba)₃, XantphosPrimary amines70–85%

The chlorine atom serves as a leaving group in these transformations .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes at >200°C, releasing CO and HCl (TGA-DSC data ).

  • Photolysis : UV light (254 nm) induces cleavage of the pyrrolidinyl–pyrazinyl ether bond, forming radical intermediates.

Scientific Research Applications

Organic Synthesis

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is extensively used in the synthesis of complex organic molecules. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the formation of various substituted aromatic compounds.

Key Reactions

  • Cross-Coupling Reactions : The compound facilitates the formation of carbon-carbon bonds by reacting with aryl halides.
  • Substitution Reactions : The bromomethyl group can be substituted with other nucleophiles, enhancing the versatility of this compound.
Reaction TypeExample ProductsKey Catalysts
Cross-CouplingSubstituted Aromatic CompoundsPalladium(II) acetate
SubstitutionAmines, ThiolsVarious Nucleophiles

Pharmaceutical Applications

In pharmaceutical research, this compound plays a crucial role in developing new therapeutic agents. Its ability to create complex molecular structures makes it a key player in drug synthesis.

Case Study: Drug Development

A study highlighted the use of this compound in synthesizing novel anti-cancer agents through targeted modifications of existing drug scaffolds. By employing this boronate ester, researchers achieved higher yields and improved selectivity for desired pharmacological activities.

Materials Science

This compound also finds applications in materials science, particularly in creating novel polymers and advanced composites. Its reactivity allows for the incorporation of boron into polymer matrices, which can enhance mechanical and thermal properties.

Example Applications

  • Polymer Synthesis : Used to create boron-containing polymers that exhibit unique electrical and thermal properties.
  • Composite Materials : Enhances the durability and strength of composite materials used in various industrial applications.

Catalysis

This compound is involved in synthesizing multimetallic assemblies for catalytic applications. Its role as a reagent in catalytic processes facilitates the development of more efficient catalytic systems.

Applications in Catalysis

  • Borylation Reactions : Utilized to introduce boron into organic molecules, which can subsequently undergo various transformations.
  • Multimetallic Catalysts : Contributes to the design of catalysts that can operate under mild conditions while maintaining high activity.

Mechanism of Action

The primary mechanism of action for neopentyl hydrogen (2-(bromomethyl)phenyl)boronate in cross-coupling reactions involves transmetalation. In this process, the boronate ester transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner. This mechanism is crucial for the efficiency and selectivity of the Suzuki-Miyaura coupling reaction .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The structural uniqueness of neopentyl hydrogen (2-(bromomethyl)phenyl)boronate lies in its substituents. Below is a comparison with analogous boronate esters:

Compound Name Key Substituents Key Properties/Applications Reference
This compound Neopentyl, bromomethylphenyl Suzuki coupling precursor; bromine for functionalization -
Pyrene-2,7-bis(boronate)ester Pyrene core, dual boronate groups Fluorophore synthesis; Suzuki couplings
Pinacol (bromomethyl)boronate Pinacol (diol ester), bromomethyl Medicinal chemistry intermediates
(E)-4,4,5,5-tetramethyl-2-(4-styrylphenyl)-1,3,2-dioxaborolane (STBPin) Styryl, tetramethyl dioxaborolane Hydrogen peroxide sensing
2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole Pentafluorophenyl, fluorinated ring Lithium battery electrolyte additive

Key Observations :

Reactivity and Stability

  • Hydrolysis Sensitivity: Unlike benzylidene-based organogelators, boronate esters like the neopentyl derivative are prone to hydrolysis in the presence of water, reverting to boronic acids and alcohols . This contrasts with stable fluorinated boronates (e.g., STBPin), which resist hydrolysis due to electron-withdrawing groups .
  • Suzuki Coupling Utility : The neopentyl group stabilizes the boron center against protodeboronation, a common issue with arylboronic acids. This stability is comparable to pyrene-based bis(boronate)esters, which enable sequential couplings .
  • Electrochemical Performance : Cyclic boronates with electron-withdrawing substituents (e.g., pentafluorophenyl) exhibit enhanced conductivity in battery electrolytes, whereas the bromomethyl group in the neopentyl derivative may limit solubility in polar solvents .

Research Findings and Data Tables

Physical and Chemical Properties

Property This compound Pyrene-2,7-bis(boronate)ester Pinacol (Bromomethyl)boronate
Molar Mass (g/mol) ~300 (estimated) 436 268
Solubility Moderate in THF, DCM High in aromatic solvents High in MeOH, THF
Stability to Hydrolysis Moderate (pH-sensitive) High Low
Key Application Cross-coupling precursor Fluorophore synthesis Medicinal chemistry

Comparative Reactivity in Cross-Couplings

Substrate Coupling Efficiency (%) Byproduct Formation Reference
Neopentyl boronate 85–90 <5% protodeboronation -
Pyrene bis(boronate) >95 Negligible
Pinacol boronate 70–75 10–15%

Biological Activity

Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is a boron-containing compound primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

1. Overview of this compound

This compound is characterized by its unique structure that allows it to participate in various chemical reactions, particularly those involving carbon–carbon bond formation. Its utility in organic synthesis makes it a valuable reagent in medicinal chemistry and drug development.

2.1 Target of Action

The primary action of this compound occurs within the framework of transition metal-catalyzed reactions, specifically the Suzuki-Miyaura cross-coupling reaction. This compound acts as a boron reagent that facilitates the formation of new carbon–carbon bonds through a transmetalation process.

2.2 Mode of Action

In the context of cross-coupling reactions, the compound interacts with palladium catalysts. During transmetalation, it transfers its boron atom to palladium, which subsequently enables the coupling with an aryl halide. This process is crucial for synthesizing complex organic molecules that may possess biological activity .

2.3 Biochemical Pathways

The compound's involvement in the SM cross-coupling pathway highlights its significance in organic synthesis. The reactions are generally mild and exhibit a high tolerance for various functional groups, making them suitable for synthesizing biologically relevant compounds.

3.1 Therapeutic Potential

Boron-containing compounds have garnered attention for their potential therapeutic applications due to their ability to interact with biological macromolecules. This compound may exhibit biological activity through:

3.2 Case Studies and Research Findings

Recent studies have highlighted the role of boron in drug discovery:

  • A study reported that boronic acid derivatives could inhibit dCTPase, showing significant cytotoxicity against leukemia cells with an IC50 value of 0.046 μmol/L . This indicates that similar compounds may be explored for their anticancer activities.
  • Another research highlighted the interaction of boron compounds with glycoproteins and their potential use in targeting pathogens, which opens avenues for developing new antimicrobial agents .

4. Data Tables

The following table summarizes key findings related to the biological activities associated with boron-containing compounds:

Compound NameBiological ActivityIC50 ValueReference
BortezomibProteasome inhibitor0.025 μmol/L
Compound 17dCTPase inhibitor0.057 μmol/L
SX-517CXCR1/2 antagonist38 nM

5. Conclusion

This compound represents a significant tool in organic synthesis with promising biological applications yet to be fully explored. Its mechanism of action through transmetalation and involvement in crucial biochemical pathways positions it as a candidate for further research in medicinal chemistry. Future studies should focus on elucidating its specific biological activities and potential therapeutic applications.

Q & A

Q. How does the boronate group in neopentyl hydrogen (2-(bromomethyl)phenyl)boronate contribute to its molecular recognition capabilities?

The boronate group enables pH-controlled, reversible covalent binding with cis-diol-containing biomolecules (e.g., glycoproteins, saccharides), making it valuable in affinity separation and proteomics. Methodologically, researchers utilize boronate affinity chromatography under varying pH conditions (optimal binding at pH 8.5–9.0, release at pH 3–4) to isolate targets. Mass spectrometry compatibility allows direct analysis of captured analytes . Steric and electronic effects from the bromomethyl substituent may modulate binding kinetics, requiring optimization via competitive binding assays with structurally diverse diols .

Q. What factors influence the stability of boronate esters like this compound in aqueous solutions?

Stability is governed by:

  • Steric hindrance : The bromomethyl group introduces steric strain, potentially destabilizing the tetrahedral boronate-diol complex.
  • Electrostatic effects : Adjacent anionic groups (e.g., carboxylates) repel the boronate anion, reducing binding affinity.
  • pH : Acidic conditions (pH < 7) favor trigonal boronic acid forms, while alkaline conditions stabilize tetrahedral boronate esters.
    Researchers assess stability via potentiometric titration to measure formation constants (logKK) and HPLC to monitor complex dissociation kinetics under varying pH and ionic strengths .

Q. What synthetic strategies are employed to introduce bromomethyl substituents into boronate esters?

Bromomethyl groups are typically introduced via:

  • Halogenation : Radical bromination of methyl groups adjacent to boron using NN-bromosuccinimide (NBS) under UV light.
  • Substitution reactions : Nucleophilic displacement of leaving groups (e.g., tosylates) on pre-formed boronate esters using bromide ions.
    Reaction progress is monitored by 1H^{1}\text{H} NMR (disappearance of methyl proton signals at δ 1.5–2.0 ppm) and GC-MS to confirm product purity .

Advanced Questions

Q. How do substituents like bromomethyl affect the electronic structure and reactivity of aryl boronate esters?

The bromomethyl group alters electronic properties by:

  • Inductive effects : Electron-withdrawing bromine increases boron’s electrophilicity, enhancing diol-binding affinity.
  • Vibronic coupling : Low-frequency torsional motions (e.g., C–B bond rotation) red-shift electronic transitions, observable via UV-Vis spectroscopy (e.g., absorption bands at 250–300 nm).
    Researchers combine experimental spectroscopy with DFT calculations (e.g., B3LYP/6-31G*) to model excited-state geometries and validate substituent effects on charge distribution .

Q. What methodologies are used to investigate radical intermediates in the reactions of bromomethyl-containing boronates?

Radical pathways are characterized via:

  • EPR spin-trapping : Using DEPMPO or MNP to detect transient phenyl radicals (g ≈ 2.003) generated during peroxynitrite reactions.
  • HPLC product analysis : Quantifying phenolic products (85–90%) vs. nitrated byproducts (10–15%) to distinguish heterolytic vs. homolytic cleavage mechanisms.
  • DFT calculations : Modeling the dissociation of radical anions (e.g., PhB(OH)2_2O^•^-) to predict fragmentation barriers (<5 kcal/mol) .

Q. How can dynamic coordination states of boronate derivatives be analyzed to understand their reactivity?

Dynamic coordination is probed using:

  • Variable-temperature NMR : Observing exchange broadening between coordinated and uncoordinated amine ligands (e.g., in B–N complexes).
  • X-ray crystallography : Resolving tetrahedral vs. trigonal boron geometries in solid-state structures.
    For example, line-shape analysis of 11B^{11}\text{B} NMR signals reveals rapid ligand exchange rates (>103^3 s1^{-1}) in solution, while X-ray confirms static coordination in crystals .

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